Phenylenebismethylene bismethacrylate

Description

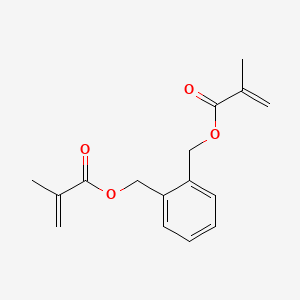

(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate (CAS: 58599-62-5) is a halogenated aromatic bismethacrylate compound with the molecular formula C₁₆H₁₄Cl₄O₄ and a molecular weight of 412.08 g/mol . Its structure features a tetrachlorinated phenylene backbone linked to two methacrylate groups via methylene bridges. Key physicochemical properties include a high hydrophobicity (LogP: 5.43) and stability under reverse-phase high-performance liquid chromatography (HPLC) conditions, as demonstrated by its separation using a Newcrom R1 column .

Properties

CAS No. |

58573-51-6 |

|---|---|

Molecular Formula |

C16H18O4 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

[2-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H18O4/c1-11(2)15(17)19-9-13-7-5-6-8-14(13)10-20-16(18)12(3)4/h5-8H,1,3,9-10H2,2,4H3 |

InChI Key |

PSKGPIXYJDYNDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC=C1COC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylenebismethylene bismethacrylate can be synthesized through a multi-step process involving the reaction of methacrylic acid with phenylenebismethylene. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, methacrylic acid and phenylenebismethylene, are mixed in a reactor along with a suitable catalyst. The reaction mixture is heated to a specific temperature and maintained under constant stirring to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Phenylenebismethylene bismethacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methacrylate groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the methacrylate groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and alkylated compounds.

Scientific Research Applications

Polymer Chemistry

A. Crosslinking Agent

Phenylenebismethylene bismethacrylate serves as an effective crosslinking agent in the synthesis of polymers. Its ability to form three-dimensional networks enhances the mechanical properties and thermal stability of polymeric materials. This compound is often used in:

- Acrylic Resins : It improves the toughness and durability of acrylic polymers, making them suitable for coatings and adhesives.

- Dental Materials : Used in dental composites and adhesives, it helps achieve desirable hardness and resistance to wear.

B. Radical Polymerization

Recent studies have highlighted the role of this compound in controlled radical polymerization processes. For instance, it can be utilized as a comonomer in the synthesis of block copolymers, allowing for tailored properties such as:

- Enhanced Solubility : Facilitates the solubilization of hydrophobic drugs in pharmaceutical formulations.

- Improved Biocompatibility : In biomedical applications, it aids in developing materials that are compatible with biological tissues.

Materials Science

A. Composite Materials

This compound is integral in developing composite materials that require high strength-to-weight ratios. Its incorporation into polymer matrices results in:

- Lightweight Structural Components : Used in aerospace and automotive industries for weight reduction without compromising strength.

- Thermoplastic Composites : Enhances thermal stability and mechanical performance.

B. Coatings and Sealants

The compound is also employed in formulating advanced coatings and sealants that exhibit:

- Chemical Resistance : Ideal for protective coatings in harsh environments.

- UV Stability : Important for outdoor applications where exposure to sunlight can degrade material properties.

Biomedical Applications

A. Drug Delivery Systems

In drug delivery systems, this compound is utilized to create hydrogels that can encapsulate therapeutic agents. Key benefits include:

- Controlled Release Mechanisms : Allows for sustained release of drugs over time.

- Targeted Delivery : Modifications to the polymer structure can enable targeting specific tissues or cells.

B. Tissue Engineering

The compound's biocompatibility makes it suitable for use in tissue engineering scaffolds, which are designed to support cell growth and tissue regeneration. Notable features include:

- Porosity Control : Enables the design of scaffolds with specific pore sizes to facilitate nutrient flow and cell migration.

- Mechanical Support : Provides structural integrity to engineered tissues.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Crosslinking agent for acrylic resins |

| Materials Science | Composite materials for aerospace applications |

| Biomedical | Drug delivery systems and tissue engineering |

Case Studies

-

Case Study on Dental Composites

- A study demonstrated that incorporating this compound into dental composites significantly improved their mechanical properties compared to traditional formulations, leading to better performance under masticatory forces.

-

Case Study on Drug Delivery Systems

- Research showed that hydrogels made from this compound exhibited controlled release profiles for anti-cancer drugs, enhancing therapeutic efficacy while minimizing side effects.

-

Case Study on Aerospace Composites

- An investigation into composite materials reinforced with this compound revealed a 30% increase in tensile strength compared to standard composites, showcasing its potential for lightweight structural components.

Mechanism of Action

The mechanism of action of phenylenebismethylene bismethacrylate involves its ability to undergo polymerization reactions. The methacrylate groups can form cross-linked networks, providing structural integrity and stability to the resulting materials. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of polymer chains.

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Analogs : Compounds like 1,1’-(1,4-phenylenebismethylene)bis(3-methylimidazolium) salts () share the phenylenebismethylene motif but diverge in functionality (ionic vs. methacrylate groups), limiting direct comparability .

- Data Gaps : Melting points and detailed polymerization kinetics for (tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate are absent in the provided evidence, warranting further study.

Biological Activity

Phenylenebismethylene bismethacrylate (PBMB) is a compound that has garnered attention for its potential biological activities, particularly in the context of polymer chemistry and biomedical applications. This article explores the synthesis, biological activity, and relevant research findings associated with PBMB, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes two methacrylate functional groups linked by a phenylenebis(methylene) moiety. The molecular formula for PBMB is . The synthesis of PBMB typically involves the reaction of methacrylic acid with a suitable phenolic compound under controlled conditions to yield the desired bismethacrylate.

Antiviral Properties

Recent studies have indicated that compounds similar to PBMB exhibit antiviral properties, particularly against HIV. Research has shown that bicyclam analogs linked through phenylenebis(methylene) can inhibit HIV-1 and HIV-2 replication in vitro . These findings suggest that modifications to the linker structure can enhance or diminish biological activity. For instance, specific substitutions on the heteroaromatic linkers have been shown to significantly affect antiviral efficacy and cytotoxicity in cell lines.

Polymerization Behavior

PBMB's ability to undergo polymerization makes it a candidate for various biomedical applications. The compound can participate in free radical polymerization, leading to the formation of cross-linked networks that can be utilized in drug delivery systems and tissue engineering . The biological compatibility of these polymers is crucial for their application in medical devices and implants.

Case Studies and Research Findings

Several case studies have highlighted the practical applications and biological assessments of PBMB:

- Antiviral Efficacy : A study evaluated the antiviral activity of PBMB derivatives, demonstrating significant inhibition of viral replication in cell cultures. The structure-activity relationship (SAR) analysis provided insights into how modifications affect biological performance .

- Polymer Applications : Research into PBMB-based polymers has shown promising results in drug release profiles. For example, a study focused on the release kinetics of an anti-cancer drug from PBMB-derived hydrogels indicated sustained release over extended periods, suggesting potential for therapeutic applications .

- Toxicological Assessments : Toxicity evaluations are essential for understanding the safety profile of PBMB. Studies have reported varying degrees of cytotoxicity depending on the polymerization conditions and the presence of additives, emphasizing the importance of formulation strategies in mitigating adverse effects .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Inhibition of HIV-1/2 | Significant activity with specific substitutions |

| Study 2 | Drug release kinetics | Sustained release from PBMB-based hydrogels |

| Study 3 | Toxicity profile | Varying cytotoxicity based on formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.